molecular formula C13H24O4 B139800 Megastigm-7-ene-3,5,6,9-tetraol CAS No. 680617-50-9

Megastigm-7-ene-3,5,6,9-tetraol

Cat. No. B139800
M. Wt: 244.33 g/mol
InChI Key: CTCKPFXFWVNGLG-HCSJXBKUSA-N
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Description

Megastigm-7-ene-3,5,6,9-tetraol, also known as Megastigma-7-en-3,5,6,9-tetraol, is a diterpenoid analogue . It is found in the aerial parts of Isodon melissoides and Vigna luteola .


Molecular Structure Analysis

The molecular formula of Megastigm-7-ene-3,5,6,9-tetraol is C13H24O4 . The IUPAC name is (1R,2R,4S)-1-[(E,3R)-3-Hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol .


Physical And Chemical Properties Analysis

The molecular weight of Megastigm-7-ene-3,5,6,9-tetraol is 244.33 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 80.9 Ų . The complexity of the molecule is 313 .

Scientific Research Applications

Stereochemistry and Structural Analysis

Megastigm-7-ene-3,5,6,9-tetraol and its derivatives have been isolated from various plants, providing insights into their stereochemistry and potential biological activities. For instance, studies on Glochidion zeylanicum and Alangium premnifolium led to the isolation of megastigmane glucosides, highlighting the importance of stereochemistry at the 9-position for their structural analysis and potential bioactivity (Otsuka, Hirata, Shinzato, & Takeda, 2003).

Constituents of Plant Absolutes

Megastigm-7-ene-3,5,6,9-tetraol has also been identified as a constituent in the absolute of Boronia megastigma , a plant known for its fragrant compounds. This research highlights the compound's role in the complex mixture of scent compounds present in plant absolutes (Weyerstahl, Marschall, Bork, & Rilk, 1994).

New Glycosides from Ficus religiosa

A new megastigmane glycoside with the structure (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetrol-9-O-b-D-apiofuranosyl-(1''® 2’)-O-b-D-glucopyranoside was isolated from Ficus religiosa L. , demonstrating the ongoing discovery of novel compounds in well-studied plants (Ính và cộng sự & Cầm Thị, 2014).

Bioactive Compounds from Gynostemma pentaphyllum

Research on Gynostemma pentaphyllum identified megastigmane glycosides with potential bioactivity, underscoring the therapeutic potential of megastigmane derivatives (Zhang, Zhang, Ji, Zhao, Wang, & Hu, 2010).

Discovery in Equisetum debile

Equisetum debile , a plant known for its medicinal properties, has been found to contain new megastigmane glucosides, adding to the diverse range of compounds derived from this species (Xu, Tan, Jiang, & Zhu, 2006).

properties

IUPAC Name

(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCKPFXFWVNGLG-HCSJXBKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Megastigm-7-ene-3,5,6,9-tetraol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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